Hdac-IN-30
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Overview
Description
Hdac-IN-30 is a novel multi-target histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. This compound exhibits potent inhibitory activity against several histone deacetylase isoforms, including histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, histone deacetylase 6, and histone deacetylase 8 . This compound has shown significant antitumor efficacy and is being explored for its potential therapeutic applications in cancer treatment .
Preparation Methods
The synthesis of Hdac-IN-30 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of hydroxamic acid derivatives, which are known for their ability to chelate metal ions such as zinc, a key component of histone deacetylase active sites . The preparation of this compound typically involves the following steps:
Synthesis of hydroxamic acid intermediate: This step involves the reaction of an appropriate amine with a carboxylic acid derivative to form the hydroxamic acid.
Coupling reaction: The hydroxamic acid intermediate is then coupled with a suitable aromatic or aliphatic moiety to form the final this compound compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This can include the use of automated synthesis platforms and continuous flow reactors to streamline the production process .
Chemical Reactions Analysis
Hdac-IN-30 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxamic acid moiety, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine, altering the compound’s activity.
Substitution: this compound can participate in substitution reactions, where functional groups on the aromatic or aliphatic moiety are replaced with other groups, potentially modifying its inhibitory activity.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hdac-IN-30 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of histone deacetylases in epigenetic regulation and gene expression.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including hematological malignancies and solid tumors.
Mechanism of Action
Hdac-IN-30 exerts its effects by inhibiting the enzymatic activity of histone deacetylases. The compound binds to the active site of histone deacetylases, where it chelates the zinc ion required for catalytic activity. This inhibition prevents the deacetylation of lysine residues on histone and non-histone proteins, leading to the accumulation of acetylated proteins . The resulting hyperacetylation of histones relaxes chromatin structure, allowing for increased gene transcription and expression of tumor suppressor genes. This compound also affects non-histone proteins involved in various cellular pathways, contributing to its antitumor effects .
Comparison with Similar Compounds
Hdac-IN-30 is compared with other histone deacetylase inhibitors such as vorinostat (suberoylanilide hydroxamic acid), panobinostat, and belinostat. These compounds share a similar mechanism of action but differ in their selectivity and potency against various histone deacetylase isoforms . For example:
Vorinostat: Inhibits histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, and histone deacetylase 6, and is approved for the treatment of cutaneous T-cell lymphoma.
Panobinostat: A pan-histone deacetylase inhibitor with activity against multiple histone deacetylase isoforms, used in combination with other therapies for multiple myeloma.
Biological Activity
Hdac-IN-30 is a selective histone deacetylase (HDAC) inhibitor that has garnered attention in the field of cancer research due to its potential therapeutic applications. HDACs play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reverse these effects, promoting gene expression associated with cell cycle arrest, differentiation, and apoptosis in cancer cells.
This compound selectively targets class I HDACs, particularly HDAC1 and HDAC2, which are often overexpressed in various cancers. By inhibiting these enzymes, this compound enhances histone acetylation, leading to a more open chromatin structure and increased transcription of genes involved in tumor suppression and apoptosis. This mechanism is crucial in cancer therapy, as it can reactivate silenced tumor suppressor genes and induce differentiation in malignant cells.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance, treatment with this compound resulted in:
- Increased Apoptosis : Flow cytometry analysis showed a significant increase in apoptotic cells after treatment with this compound compared to controls.
- Cell Cycle Arrest : Cell cycle analysis indicated that this compound induced G1 phase arrest in several cancer cell lines, including breast and lung cancer models.
Cell Line | IC50 (µM) | Apoptosis Rate (%) | Cell Cycle Phase Arrest |
---|---|---|---|
MCF-7 (Breast) | 5.2 | 35 | G1 |
A549 (Lung) | 4.8 | 40 | G1 |
HeLa (Cervical) | 6.0 | 30 | G1 |
In Vivo Studies
Animal model studies have further confirmed the efficacy of this compound. In xenograft models of human tumors, administration of this compound resulted in:
- Tumor Growth Inhibition : Significant reduction in tumor volume was observed compared to untreated controls.
- Survival Benefits : Mice treated with this compound exhibited improved survival rates, correlating with reduced tumor burden.
Case Studies
A recent clinical observation involved a patient with relapsed peripheral T-cell lymphoma (PTCL) who was treated with this compound as part of a combination therapy regimen. The patient showed a remarkable response:
- Complete Response : The patient achieved complete remission after three cycles of treatment.
- Biomarker Analysis : Post-treatment biopsies revealed increased acetylation of histones H3 and H4, confirming the biological activity of the drug.
Expression Profiles
Research has shown that class I HDACs are frequently overexpressed in various malignancies. A study analyzing the expression profiles of HDACs across multiple cancer types found:
Cancer Type | HDAC1 Expression Level | HDAC2 Expression Level |
---|---|---|
Breast | High | Moderate |
Lung | Moderate | High |
Colorectal | High | High |
These findings suggest that targeting these specific HDACs with inhibitors like this compound could provide a therapeutic advantage.
Clinical Implications
The potential for using this compound extends beyond just direct inhibition of tumor growth. Its ability to modulate immune responses by affecting the expression of immune checkpoint proteins is being explored. This could enhance the efficacy of existing immunotherapies.
Properties
Molecular Formula |
C22H23N5O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-hydroxy-7-[(8-oxoquinazolino[2,3-a]phthalazin-5-yl)amino]heptanamide |
InChI |
InChI=1S/C22H23N5O3/c28-19(26-30)13-3-1-2-8-14-23-20-15-9-4-5-10-16(15)21-24-18-12-7-6-11-17(18)22(29)27(21)25-20/h4-7,9-12,30H,1-3,8,13-14H2,(H,23,25)(H,26,28) |
InChI Key |
FRODMJXAOPBPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C4C3=O)NCCCCCCC(=O)NO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.